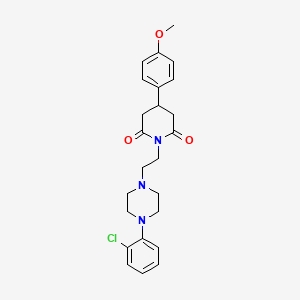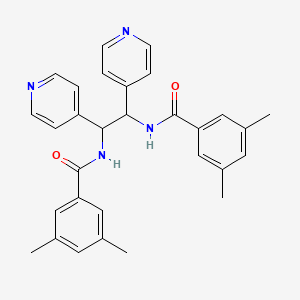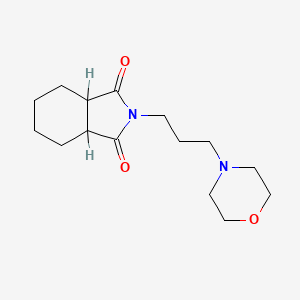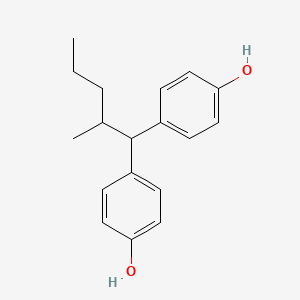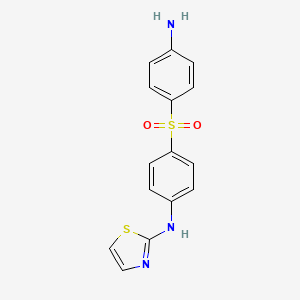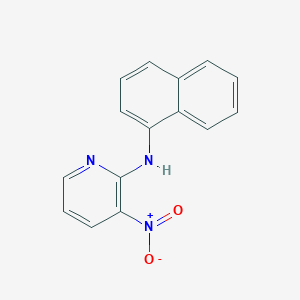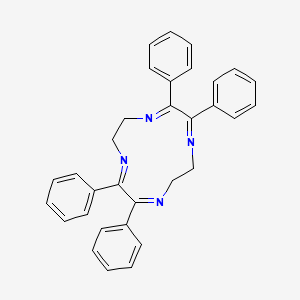
(1Z,3E,7E)-2,3,8,9-Tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,3E,7E)-2,3,8,9-Tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene is a complex organic compound characterized by its unique structure containing four phenyl groups and a tetraazacyclododeca framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E,7E)-2,3,8,9-Tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include phenyl-substituted amines and aldehydes, which undergo condensation reactions to form the desired tetraazacyclododeca framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z,3E,7E)-2,3,8,9-Tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(1Z,3E,7E)-2,3,8,9-Tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1Z,3E,7E)-2,3,8,9-Tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3E,7E)-1,7-Dimethyl-1,3,7-cyclodecatriene
- (1Z,3E,7E,11Z)-cyclotetradeca-1,3,7,11-tetraene
- (1Z,3E,7Z,11Z)-4-Isopropyl-1,7,11-trimethyl-1,3,7,11-cyclotetradecatetraene
Uniqueness
What sets (1Z,3E,7E)-2,3,8,9-Tetraphenyl-1,4,7,10-tetraazacyclododeca-1,3,7,9-tetraene apart from similar compounds is its tetraazacyclododeca framework and the presence of four phenyl groups. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
79403-78-4 |
|---|---|
Molecular Formula |
C32H28N4 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2,3,8,9-tetraphenyl-1,4,7,10-tetrazacyclododeca-1,3,7,9-tetraene |
InChI |
InChI=1S/C32H28N4/c1-5-13-25(14-6-1)29-30(26-15-7-2-8-16-26)34-23-24-36-32(28-19-11-4-12-20-28)31(35-22-21-33-29)27-17-9-3-10-18-27/h1-20H,21-24H2 |
InChI Key |
CGIQWQPZAIATSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C(=NCCN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


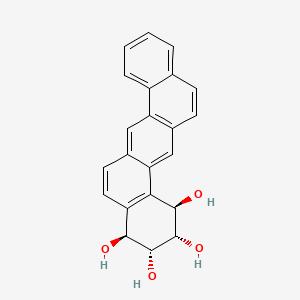
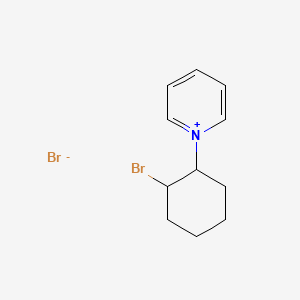
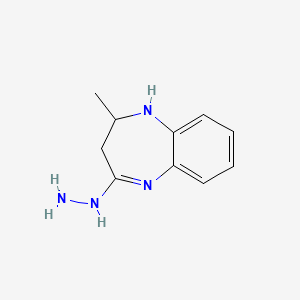
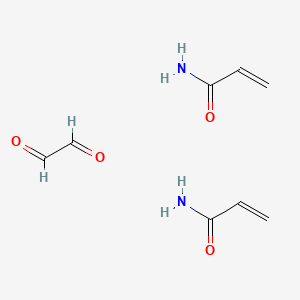
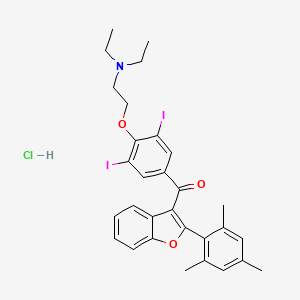
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)
![1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14447322.png)

